[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(4-ethoxyphenyl)methyl]amine
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Overview
Description
[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(4-ethoxyphenyl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound is characterized by the presence of a pyrazole ring substituted with a dimethyl group and an ethoxyphenyl group, making it a valuable scaffold for various chemical reactions and applications.
Preparation Methods
The synthesis of [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(4-ethoxyphenyl)methyl]amine typically involves the reaction of 1,5-dimethyl-1H-pyrazole with 4-ethoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(4-ethoxyphenyl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(4-ethoxyphenyl)methyl]amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(4-ethoxyphenyl)methyl]amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways . For example, it may act as an inhibitor of certain enzymes, blocking their catalytic activity and affecting metabolic processes.
Comparison with Similar Compounds
[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(4-ethoxyphenyl)methyl]amine can be compared with other pyrazole derivatives such as:
1-(4-ethoxyphenyl)-3,5-dimethylpyrazole: Similar in structure but lacks the amine group, which may result in different reactivity and applications.
4-(4-ethoxyphenyl)-1,5-dimethylpyrazole: Another similar compound with variations in substitution patterns, leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C15H21N3O |
---|---|
Molecular Weight |
259.35 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(4-ethoxyphenyl)methanamine |
InChI |
InChI=1S/C15H21N3O/c1-4-19-15-7-5-13(6-8-15)9-16-10-14-11-17-18(3)12(14)2/h5-8,11,16H,4,9-10H2,1-3H3 |
InChI Key |
LQRUQTPDAJIZSG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNCC2=C(N(N=C2)C)C |
Origin of Product |
United States |
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